molecular formula C25H34FN3O6S B563215 tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate CAS No. 1283766-30-2

tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Cat. No. B563215
CAS RN: 1283766-30-2
M. Wt: 523.62
InChI Key: RRCVZPNTIPVSTE-MCBHFWOFSA-N
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Description

Tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate, also known as this compound, is a useful research compound. Its molecular formula is C25H34FN3O6S and its molecular weight is 523.62. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design of Kinase Inhibitors

Research on synthetic compounds with tri- and tetra-substituted imidazole scaffolds, known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, demonstrates the importance of specific structural features for binding selectivity and potency. These studies provide insights into the design, synthesis, and activity studies of inhibitors targeting protein kinases, highlighting the role of hydrophobic pockets and hydrogen bonding in achieving high selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been highlighted for their role in the stereoselective synthesis of amines and their derivatives. This review emphasizes the methodology's general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing many natural products and therapeutically applicable compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Environmental Impact and Decomposition

The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor reflects the environmental concerns and remediation efforts associated with oxygenate additives in gasoline. This study outlines the feasibility of applying radio frequency plasma for decomposing and converting MTBE, highlighting the potential environmental applications of advanced decomposition techniques (Hsieh, Tsai, Chang, & Tsao, 2011).

Fluorinated Compounds in Drug Design

The review of bioactive molecules containing furan and thiophene demonstrates the importance of heteroaromatic rings in medicinal chemistry, particularly in the design of purine and pyrimidine nucleobases, nucleosides, and analogues. This research provides valuable insights into bioisosteric replacements and the structural optimization of compounds for antiviral, antitumor, and other therapeutic applications (Ostrowski, 2022).

properties

IUPAC Name

tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN3O6S/c1-15(2)22-20(12-11-18(30)13-19(31)14-21(32)35-25(3,4)5)23(16-7-9-17(26)10-8-16)28-24(27-22)29-36(6,33)34/h7-12,15,18-19,30-31H,13-14H2,1-6H3,(H,27,28,29)/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCVZPNTIPVSTE-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652501
Record name tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1283766-30-2
Record name tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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